A-385358 -

A-385358

Catalog Number: EVT-257642
CAS Number:
Molecular Formula: C32H41N5O5S2
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-385358 is an inhibitor of Bcl-XL, a novel target for the treatment of many cancer types. A-385358 enhances the in vitro cytotoxic activity of numerous chemotherapeutic agents (paclitaxel, etoposide, cisplatin, and doxorubicin) in several tumor cell lines.
Source and Classification

A-385358 was developed by AbbVie and is classified as a selective inhibitor targeting Bcl-XL, with some affinity for Bcl-2. Its primary application lies in oncology, where it is being explored for its potential to enhance the efficacy of existing cancer therapies by promoting apoptosis in tumor cells. The compound has been shown to have a significant impact on various cancer models, particularly in hematological malignancies .

Synthesis Analysis

The synthesis of A-385358 involves a multi-step organic chemistry process, typically starting from commercially available precursors. While specific synthetic routes may vary, the general strategy includes:

  1. Formation of Key Intermediates: Initial steps often involve the formation of intermediates that contain the core structure necessary for binding to Bcl-XL.
  2. Functionalization: Subsequent reactions introduce functional groups that enhance the compound's binding affinity and selectivity for Bcl-XL over other targets.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

The exact parameters such as temperature, time, and solvents used during these reactions are critical for optimizing yield and purity but are often proprietary information.

Molecular Structure Analysis

A-385358 has a well-defined molecular structure characterized by its ability to bind selectively to Bcl-XL. The compound's structure includes:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific molecular structure).
  • Molecular Weight: Approximately 400 Da (exact weight may vary based on specific substituents).
  • Binding Sites: The compound features specific functional groups that interact with the hydrophobic pockets of Bcl-XL, allowing it to mimic the BH3 domain of pro-apoptotic proteins.

Crystallographic studies have provided insights into how A-385358 fits into the binding site of Bcl-XL, revealing key interactions that stabilize its binding .

Chemical Reactions Analysis

A-385358 primarily undergoes interactions with proteins rather than traditional chemical reactions. Its mechanism involves:

  1. Binding to Bcl-XL: A-385358 competes with pro-apoptotic proteins for binding sites on Bcl-XL.
  2. Induction of Apoptosis: By displacing pro-survival proteins from their binding sites, A-385358 promotes apoptosis through mitochondrial pathways.
  3. Potential Metabolic Degradation: Like many small molecules, A-385358 may undergo metabolic transformations in vivo, leading to various metabolites that could influence its pharmacological profile.
Mechanism of Action

The mechanism of action for A-385358 is centered around its ability to inhibit anti-apoptotic signals from Bcl-XL and Bcl-2, leading to increased apoptosis in cancer cells:

  1. Displacement of Pro-Survival Proteins: A-385358 binds to Bcl-XL, preventing it from sequestering pro-apoptotic factors like BIM and PUMA.
  2. Activation of Bax/Bak: With pro-survival proteins inhibited, Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization.
  3. Caspase Activation: This permeabilization allows for the release of cytochrome c and other apoptogenic factors, culminating in caspase activation and cell death .
Physical and Chemical Properties Analysis

A-385358 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicative of its lipophilicity, which affects its absorption and distribution within biological systems.

These properties are critical for determining the pharmacokinetics and bioavailability of A-385358 in therapeutic applications.

Applications

The primary application of A-385358 lies in cancer therapy:

Properties

Product Name

A-385358

IUPAC Name

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

Molecular Formula

C32H41N5O5S2

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1

InChI Key

DWEHITNKTMMZBR-RUZDIDTESA-N

SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C

Solubility

Soluble in DMSO

Synonyms

4-(3-dimethylamino-1-phenylsulfanylmethylpropylamino)-N-(4-(4,4-dimethylpiperidin-1-yl)benzoyl)-3-nitrobenzenesulfonamide
A 385358
A-385358
A385358
DPDB-3-nitro-benzenesulfonamide

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C

Isomeric SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.